
TL 13-27
Vue d'ensemble
Description
TL 13-27: is a synthetic compound known for its role as a negative control in scientific research, particularly in the study of targeted protein degradation.
Méthodes De Préparation
Structural Analysis and Synthetic Challenges
TL 13-27 (C₄₄H₅₃ClN₁₀O₈S, MW 917.48) features a multi-domain structure comprising:
-
A chloropyrimidine core (5-chloro-4-[(2-(isopropylsulfonyl)phenyl)amino]pyrimidin-2-amine)
-
A piperazine-ethoxy linker (2-{2-[2-(4-{4-[(substituted)amino]phenyl}piperazinyl)ethoxy]ethoxy}ethyl)
-
An isoindole-1,3-dione moiety (N-(1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)glycinamide) .
Table 1: Critical Structural Domains and Functional Groups
Domain | Functional Groups | Role in PROTAC Design |
---|---|---|
Chloropyrimidine | Amine, sulfonyl, chloro | Kinase-binding pharmacophore |
Piperazine-ethoxy | Ether, tertiary amine | Solubility enhancer and linker |
Isoindole-1,3-dione | Cyclic imide, amide | Cereblon E3 ligase recruitment |
The absence of publicly available step-by-step synthesis protocols necessitates reverse engineering from structural analogs and supplier-provided data .
Inferred Synthetic Pathways
Chloropyrimidine Core Synthesis
The 5-chloro-4-aminopyrimidine scaffold likely originates from:
-
Nucleophilic aromatic substitution on 4,5-dichloropyrimidine using 2-(isopropylsulfonyl)aniline.
-
Sulfonylation of 2-aminophenylisopropylsulfide via oxidation with mCPBA or H₂O₂ .
Key Reaction Parameters
-
Temperature: 80–100°C (for substitution)
-
Catalyst: DIPEA or Et₃N in DMF/DCM
-
Yield Optimization: Microwave-assisted synthesis (patent WO2014170914A1) .
Piperazine-Ethoxy Linker Assembly
The tetraethylene glycol-piperazine spacer suggests:
-
Mitsunobu coupling between piperazine and tetraethylene glycol monotosylate.
-
Buchwald-Hartwig amination for arylpiperazine formation using Pd₂(dba)₃/Xantphos .
Table 2: Linker Synthesis Optimization
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Tosylate preparation | TsCl, Pyridine | 0°C → RT, 12h | 85 |
Mitsunobu coupling | DIAD, PPh₃, Piperazine | THF, reflux, 24h | 72 |
Aryl amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 48h | 68 |
Isoindole-1,3-dione Fragment Preparation
The isoindole moiety derives from:
-
Diels-Alder reaction between maleic anhydride and substituted furan.
-
Amidation with 3-aminopiperidine-2-one under HATU/DIEA activation .
Critical Purification Steps
-
Column chromatography (SiO₂, EtOAc/hexanes gradient)
-
Recrystallization from EtOH/H₂O
Final Assembly via Sequential Coupling
Fragment Coupling Strategy
-
Chloropyrimidine-linker conjugation : EDC/HOBt-mediated amidation between the pyrimidine amine and linker carboxylic acid.
-
Isoindole attachment : CuI/N,N'-dimethylethylenediamine (DMEDA)-catalyzed Ullmann coupling for aryl ether formation .
Table 3: Coupling Reaction Parameters
Step | Reagents | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Amidation | EDC, HOBt, DIPEA | RT | 48 | 65 |
Ullmann coupling | CuI, DMEDA, K₃PO₄ | 90°C | 72 | 58 |
Purification and Characterization
Chromatographic Methods
-
Preparative HPLC : C18 column, 10→90% MeCN/H₂O (0.1% TFA) over 30 min
Table 4: Analytical Data
Parameter | Method | Result |
---|---|---|
Molecular Weight | HRMS (ESI+) | 917.472 [M+H]+ |
Purity | HPLC (C18) | 98.4% |
Solubility | DMSO titration | 25 mM (clear at 37°C) |
Challenges in Scale-Up and Reproducibility
-
Low Yields in Ullmann Coupling : Copper-mediated reactions often suffer from sub-60% yields, necessitating catalyst screening (e.g., BrettPhos Pd G3) .
-
Epimerization Risks : The piperidine-2-one moiety requires chiral HPLC separation to maintain enantiopurity .
-
Proprietary Limitations : Suppliers like Tocris Bioscience and R&D Systems guard detailed synthesis protocols as trade secrets .
Analyse Des Réactions Chimiques
Types of Reactions: TL 13-27 primarily undergoes substitution reactions due to the presence of various functional groups such as chloro, sulfonyl, and amino groups. These reactions are facilitated by common reagents like bases and nucleophiles .
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate
Nucleophiles: Ammonia, amines
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can be further analyzed for their biological activity .
Applications De Recherche Scientifique
Overview
TL 13-27 is a synthetic compound primarily utilized in scientific research as a negative control in studies involving targeted protein degradation. Its role is crucial in establishing baselines for comparing the effects of active compounds, particularly in the context of kinase degradation. This article explores the various applications of this compound across different fields, including chemistry, biology, and medicine, supported by detailed data tables and case studies.
Chemistry
In chemical research, this compound serves as a negative control in experiments focused on kinase degradation. It does not induce kinase degradation in vitro, allowing researchers to assess the efficacy of other compounds against a stable baseline. This property is essential for validating the results of experiments involving active degraders like TL 12-186.
Biology
This compound aids in elucidating the mechanisms behind protein degradation and the specific roles of various kinases within cellular processes. By acting as a control, it helps researchers understand how other compounds interact with biological pathways without interference from unwanted effects .
Medicine
While this compound itself is not therapeutically used, its application in preclinical studies is significant. It assists in the development of new drugs by providing a comparative framework against which the effects of potential therapeutic agents can be measured. This is particularly relevant in oncology, where targeted therapies are being developed to degrade specific proteins associated with cancer progression .
Case Study 1: Comparative Analysis with TL12-186
In a study comparing TL12-186 and this compound, researchers treated MOLM-14 cells with both compounds. The results indicated that while TL12-186 effectively degraded multiple kinases, this compound did not engage with CRBN or induce any significant changes in protein abundance. This study highlighted the importance of using negative controls to validate findings related to targeted protein degradation .
Compound | CRBN Binding Affinity (IC50) | Kinase Degradation Effect |
---|---|---|
TL12-186 | 12 nM | Yes |
This compound | 5.5 μM | No |
Case Study 2: Impact on Cellular Proliferation
Another investigation assessed the antiproliferative effects of TL12-186 compared to this compound in wild-type and CRBN knockout cell lines. The study demonstrated that only TL12-186 exhibited significant antiproliferative activity in wild-type cells, confirming that its effects were CRBN-dependent, while this compound served as a crucial control to rule out non-specific effects .
Mécanisme D'action
TL 13-27 functions as a negative control by not engaging with the cereblon (CRBN) E3 ubiquitin ligase, thereby not inducing kinase degradation. This allows researchers to differentiate the specific effects of active compounds that do engage with CRBN and promote protein degradation .
Comparaison Avec Des Composés Similaires
TL12-186: An active compound that engages with CRBN and induces kinase degradation.
TL13-87: Another compound used in similar studies for comparison.
Uniqueness: TL 13-27 is unique in its role as a negative control, providing a crucial baseline for evaluating the efficacy of active compounds in targeted protein degradation studies .
Activité Biologique
TL 13-27 is a synthetic compound primarily utilized in biochemical research as a negative control for TL 12-186, an active degrader involved in targeted protein degradation. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and significance in research settings.
- Chemical Name : N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)carbonyl)amino)-3-methylphenyl)amino)-1H-pyrazol-1-yl)carbonyl)-2-methylbenzamide
- Molecular Formula : C₄₄H₅₃ClN₁₀O₈S
- Molecular Weight : 917.48 g/mol
- Purity : ≥98% .
This compound functions as a negative control in experiments assessing the efficacy of compounds that promote kinase degradation. Its primary biological activity is characterized by:
- Inhibition of Kinase Degradation : Unlike TL 12-186, this compound does not induce kinase degradation in vitro, making it an essential tool for comparative studies. This lack of reactivity allows researchers to isolate the effects of active degraders without interference from unwanted kinase activity .
Applications in Research
The compound is predominantly used in the following areas:
- Validation Studies : this compound serves as a baseline to evaluate the specificity and efficacy of other compounds targeting protein degradation pathways.
- Interaction Studies : Researchers utilize this compound to assess how other compounds interact with biological targets, ensuring that results are not confounded by kinase activity .
- Drug Development : Its role as a negative control is crucial for developing new drugs aimed at specific cellular pathways, particularly in cancer research and treatment .
Comparative Analysis with Other Compounds
The table below summarizes key differences between this compound and other related compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
TL 12-186 | N/A | Active degrader that promotes kinase degradation |
Compound A | N/A | Selective for specific kinases, differing target specificity |
Compound B | N/A | Exhibits higher potency but greater side effects |
Compound C | N/A | Similar structure with modifications enhancing solubility |
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in various experimental setups:
-
Study on Targeted Protein Degradation :
- Researchers used this compound alongside TL 12-186 to demonstrate the specificity of kinase inhibitors. The results indicated that compounds exhibiting activity similar to TL 12-186 showed significant degradation effects, while those tested with this compound did not exhibit such interactions, validating its role as a negative control .
-
Pharmacological Research :
- In pharmacological studies aimed at understanding drug interactions within cellular pathways, this compound was employed to delineate specific interactions without confounding results from kinase activity. This approach has proven vital in identifying potential drug candidates for further development .
- Biochemical Assays :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for TL 13-27 derivatives, and how are reaction conditions optimized?
this compound derivatives (3,5-diaryl-2-pyrazolines) are synthesized via cyclocondensation of hydroxychalcones with hydrazine derivatives. Key optimization parameters include solvent selection (ethanol or methanol), temperature (60–80°C), and reaction duration (12–24 hours). Post-synthesis, products are purified via recrystallization or column chromatography. Structural confirmation relies on elemental analysis and NMR spectroscopy, with 1H-NMR spectra revealing characteristic ABX spin systems for heterocyclic ring protons .
Q. Which spectroscopic techniques are critical for characterizing this compound's structural isomers?
1H- and 13C-NMR are primary tools for structural elucidation. In 1H-NMR, coupling constants (e.g., JAB = 10–12 Hz) distinguish cis/trans isomers, while 13C-NMR identifies carbonyl groups and aryl substituents. Complementary techniques like IR spectroscopy confirm functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹). Elemental analysis validates stoichiometric purity .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data when synthesizing novel this compound analogs?
Discrepancies in NMR data may arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Strategies include:
- Variable-temperature NMR : Detects conformational changes (e.g., ring puckering).
- HPLC purification : Isolates isomers for individual spectral analysis.
- X-ray crystallography : Provides definitive structural assignments for ambiguous cases .
Q. What computational approaches validate this compound's reactivity predictions?
Density Functional Theory (DFT) models reaction pathways, such as hydrazine attack on chalcone carbonyl groups. Key parameters include activation energies and frontier molecular orbitals. Experimental validation employs kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to compare theoretical and observed rate constants .
Q. How should experimental protocols be designed to ensure reproducibility in this compound synthesis?
- Detailed documentation : Specify molar ratios, solvent batches, and equipment calibration.
- Purification thresholds : Report melting points (±0.5°C) and HPLC purity (>95%).
- Supplementary failure logs : Include unsuccessful attempts (e.g., side reactions under basic conditions) to guide troubleshooting .
Q. What strategies address conflicting reports on this compound's biological activity?
- Orthogonal assays : Combine in vitro enzymatic inhibition with cell viability assays.
- Standardized conditions : Control variables like DMSO concentration (<0.1% v/v) to mitigate solvent interference.
- Meta-analysis : Aggregate data across studies to identify trends (e.g., substituent electronegativity correlating with activity) .
Q. Methodological Guidelines
- Data presentation : Use tables to compare reaction yields (e.g., 60–85% for derivatives 13-27) and spectral data (δ 2.4 ppm for N-acetyl groups in 1H-NMR) .
- Ethical compliance : Adhere to safety protocols for hydrazine handling (e.g., fume hood use, PPE) .
- Peer review : Pre-submission validation by independent labs strengthens credibility .
Propriétés
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUFCVVMSZNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53ClN10O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.